7-Bromo-3-methoxy-1H-pyrazolo[4,3-c]pyridine
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Overview
Description
7-Bromo-3-methoxy-1H-pyrazolo[4,3-c]pyridine is a heterocyclic compound that belongs to the pyrazolopyridine family. This compound is characterized by the presence of a bromine atom at the 7th position and a methoxy group at the 3rd position on the pyrazolo[4,3-c]pyridine scaffold. It is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-Bromo-3-methoxy-1H-pyrazolo[4,3-c]pyridine typically involves the following steps:
Formation of the Pyrazole Ring: The initial step involves the formation of the pyrazole ring, which can be achieved by the reaction of hydrazine with an appropriate β-keto ester.
Cyclization with Pyridine: The pyrazole intermediate is then cyclized with a pyridine derivative to form the pyrazolopyridine core.
Bromination: The final step involves the bromination of the pyrazolopyridine core at the 7th position using a brominating agent such as N-bromosuccinimide (NBS).
Methoxylation: The methoxy group is introduced at the 3rd position using a methoxylating agent such as sodium methoxide in methanol.
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis platforms to ensure high yield and purity .
Types of Reactions:
Substitution Reactions: The bromine atom at the 7th position can undergo nucleophilic substitution reactions with various nucleophiles, leading to the formation of different derivatives.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the pyrazole ring, leading to the formation of various oxidized or reduced products.
Coupling Reactions: The compound can participate in coupling reactions such as Suzuki-Miyaura and Heck reactions, which are useful for the formation of carbon-carbon bonds.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium methoxide, potassium tert-butoxide, and various amines can be used under basic conditions.
Oxidation: Oxidizing agents such as hydrogen peroxide, potassium permanganate, and chromium trioxide can be used.
Major Products:
Substituted Derivatives: Various substituted derivatives can be formed depending on the nucleophile used in substitution reactions.
Oxidized and Reduced Products: Different oxidized or reduced forms of the compound can be obtained through oxidation and reduction reactions.
Scientific Research Applications
7-Bromo-3-methoxy-1H-pyrazolo[4,3-c]pyridine has several scientific research applications:
Medicinal Chemistry: It is used as a scaffold for the development of kinase inhibitors and other therapeutic agents.
Biological Studies: The compound is studied for its potential biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.
Chemical Biology: It is used as a probe in chemical biology to study various biological pathways and molecular targets.
Material Science:
Mechanism of Action
The mechanism of action of 7-Bromo-3-methoxy-1H-pyrazolo[4,3-c]pyridine involves its interaction with specific molecular targets, such as kinases and receptors. The compound can inhibit the activity of certain kinases by binding to their active sites, thereby blocking the phosphorylation of downstream targets. This inhibition can lead to the suppression of cell proliferation and induction of apoptosis in cancer cells. Additionally, the compound may interact with other receptors and enzymes, modulating various biological pathways .
Comparison with Similar Compounds
- 3-Bromo-7-methoxy-1H-pyrazolo[3,4-c]pyridine
- 7-Bromo-3-iodo-1H-pyrazolo[4,3-c]pyridine
- 6-Bromo-3-iodo-1H-pyrazolo[4,3-c]pyridine
Comparison: 7-Bromo-3-methoxy-1H-pyrazolo[4,3-c]pyridine is unique due to the specific positioning of the bromine and methoxy groups, which can influence its biological activity and chemical reactivity. Compared to similar compounds, it may exhibit different pharmacokinetic and pharmacodynamic properties, making it a valuable scaffold for drug discovery .
Properties
CAS No. |
1956341-25-5 |
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Molecular Formula |
C7H6BrN3O |
Molecular Weight |
228.05 g/mol |
IUPAC Name |
7-bromo-3-methoxy-1H-pyrazolo[4,3-c]pyridine |
InChI |
InChI=1S/C7H6BrN3O/c1-12-7-4-2-9-3-5(8)6(4)10-11-7/h2-3H,1H3,(H,10,11) |
InChI Key |
SEAKVOQVEJUTQR-UHFFFAOYSA-N |
Canonical SMILES |
COC1=NNC2=C(C=NC=C21)Br |
Origin of Product |
United States |
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